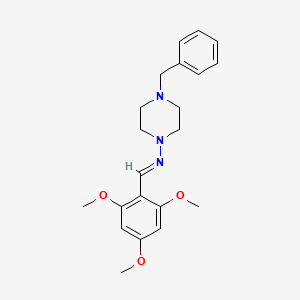

4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds similar to 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine, often involves multi-step synthetic routes that may include condensation reactions, nucleophilic substitutions, and modifications of the benzyl and piperazine moieties. For instance, Ohtaka et al. (1987) describe the synthesis of a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, showcasing the methodology that could be relevant to the synthesis of the compound (Ohtaka et al., 1987).

Molecular Structure Analysis

Understanding the molecular structure of 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is crucial for its chemical characterization. Abdel-Hay et al. (2014) provide an analysis of regioisomeric benzylpiperazine derivatives, including the use of techniques like GC-MS and FTIR for structural elucidation, which are pertinent for analyzing the structure of similar compounds (Abdel-Hay et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of benzylpiperazine derivatives are influenced by the functional groups attached to the piperazine and benzyl rings. The synthesis and properties of compounds like 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] by Sayapin et al. (2016) highlight the reactivity of piperazine-based structures and their potential applications, suggesting similar reactivity patterns for the compound of interest (Sayapin et al., 2016).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are key to their practical applications. Studies like those by Martin et al. (1979) on the synthesis and antitetrabenazine activity of piperidine derivatives offer insight into the physical properties of related compounds, which can be extrapolated to understand the physical characteristics of 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine (Martin et al., 1979).

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

A study by Slavov et al. (2004) involved the QSAR analysis of trimetazidine derivatives, focusing on the relationship between molecular structure and binding affinity to receptor sites in cells. This research is significant for understanding how modifications in the structure of compounds like 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine can influence their biological activity, particularly in therapeutic applications such as ischemic heart disease treatment (Slavov, Djunlieva, Ilieva, & Galabov, 2004).

Improved Synthesis Methods

X. Ping (2003) described an improved synthesis method for trimetazidine hydrochloride, showcasing the potential for developing efficient synthetic routes for related compounds, including 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine. This method emphasizes lower cost, fewer steps, simpler operations, and milder reaction conditions, which are crucial for industrial-scale production (Ping, 2003).

Bifunctional Tetraaza Macrocycles Synthesis

McMurry et al. (1992) discussed the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to poly(amino carboxylate) chelating agents. The study highlights the utility of structural components similar to 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine in creating bifunctional chelating agents for potential medical applications, such as in diagnostic imaging or as therapeutic agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).

properties

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-25-18-13-20(26-2)19(21(14-18)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTXFVAPQCNSLR-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)

![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)